molecular formula C3H2ClNO3S B12110269 2-Oxazolesulfonyl chloride CAS No. 184170-50-1

2-Oxazolesulfonyl chloride

Cat. No.: B12110269
CAS No.: 184170-50-1
M. Wt: 167.57 g/mol
InChI Key: GLKDGYRKXGSBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxazolesulfonyl chloride is a chemical compound with the molecular formula C3H2ClNO3S and a molecular weight of 167.57 g/mol It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxazolesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of oxazole with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Another method involves the use of sulfuryl chloride in the presence of a catalyst to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Oxazolesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases such as sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. Reaction conditions often involve controlled temperatures and solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation can produce sulfonic acids .

Scientific Research Applications

2-Oxazolesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxazolesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-oxazolesulfonyl chloride include:

Uniqueness

This compound is unique due to its high reactivity and versatility in chemical reactions. Its ability to undergo a wide range of transformations makes it a valuable reagent in organic synthesis and various industrial applications .

Properties

CAS No.

184170-50-1

Molecular Formula

C3H2ClNO3S

Molecular Weight

167.57 g/mol

IUPAC Name

1,3-oxazole-2-sulfonyl chloride

InChI

InChI=1S/C3H2ClNO3S/c4-9(6,7)3-5-1-2-8-3/h1-2H

InChI Key

GLKDGYRKXGSBKY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=N1)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.